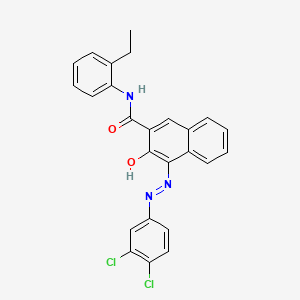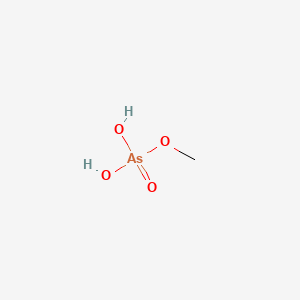
Arsenic acid (H3AsO4), monomethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsenic acid (H3AsO4), monomethyl ester, is an organoarsenic compound It is a derivative of arsenic acid where one of the hydrogen atoms is replaced by a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Arsenic acid (H3AsO4), monomethyl ester, can be synthesized through several methods. One common approach involves the reaction of arsenic acid with methylating agents such as methyl iodide in the presence of a base like sodium hydroxide. The reaction proceeds as follows: [ \text{H}_3\text{AsO}_4 + \text{CH}_3\text{I} + \text{NaOH} \rightarrow \text{CH}_3\text{AsO(OH)}_2 + \text{NaI} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound, typically involves large-scale methylation processes using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Arsenic acid (H3AsO4), monomethyl ester, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to lower oxidation state arsenic compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction could produce arsenous acid.
Applications De Recherche Scientifique
Arsenic acid (H3AsO4), monomethyl ester, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of pesticides, herbicides, and fungicides, as well as in the glass-making industry to remove impurities.
Mécanisme D'action
The mechanism by which arsenic acid (H3AsO4), monomethyl ester, exerts its effects involves its interaction with cellular components. It can bind to proteins, altering their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to methylate DNA and proteins is also a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsenic acid (H3AsO4): The parent compound without the methyl group.
Dimethylarsinic acid (C2H7AsO2): A related compound with two methyl groups.
Arsenous acid (H3AsO3): A lower oxidation state arsenic compound.
Uniqueness
Arsenic acid (H3AsO4), monomethyl ester, is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
70786-76-4 |
|---|---|
Formule moléculaire |
CH5AsO4 |
Poids moléculaire |
155.97 g/mol |
Nom IUPAC |
methoxyarsonic acid |
InChI |
InChI=1S/CH5AsO4/c1-6-2(3,4)5/h1H3,(H2,3,4,5) |
Clé InChI |
FRLCRPUWDUKNGO-UHFFFAOYSA-N |
SMILES canonique |
CO[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


selanium bromide](/img/structure/B14467233.png)
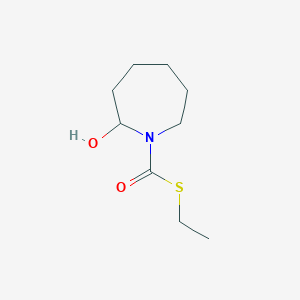
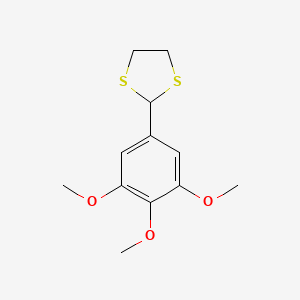
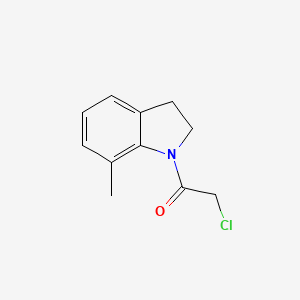
![acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B14467242.png)
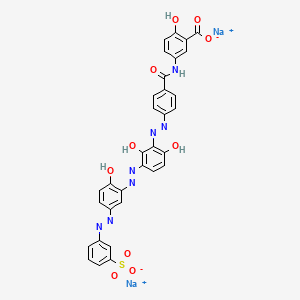
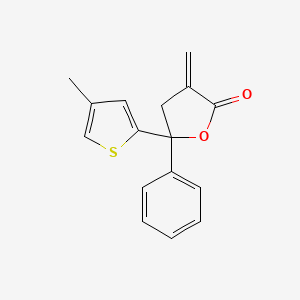
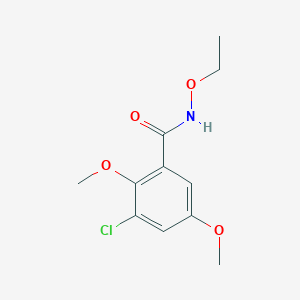
![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)
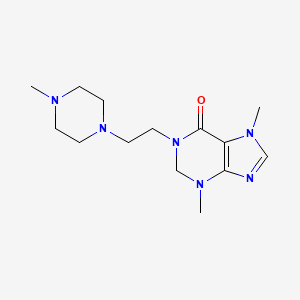
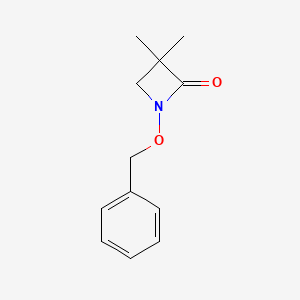
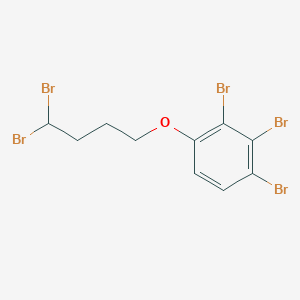
![5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B14467292.png)
